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Introduction
The proton pump, H+/K+-ATPase, is the primary enzyme responsible for gastric acid secretion

and a key target for drugs treating acid-related disorders. Ro 18-5364 is a potent, irreversible

inhibitor of the gastric H+/K+-ATPase.[1][2] As a member of the substituted benzimidazole

class of proton pump inhibitors (PPIs), Ro 18-5364 is a prodrug that requires activation in an

acidic environment to exert its inhibitory effect.[3][4][5] This document provides detailed

protocols for the preparation of H+/K+-ATPase enriched vesicles and the measurement of

enzyme inhibition by Ro 18-5364, along with relevant quantitative data for comparative

analysis.

Mechanism of Action
Ro 18-5364, a sulfoxide, undergoes an acid-catalyzed conversion to a reactive tetracyclic

sulfenamide derivative.[3][5][6] This activated form then covalently binds to sulfhydryl groups of

cysteine residues on the luminal surface of the H+/K+-ATPase, leading to irreversible inhibition

of its activity.[3] The rate of this acid-activation is directly correlated with the inhibitory potency

of benzimidazole derivatives.[3][4]
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Table 1: Inhibitory Potency of Ro 18-5364 against H+/K+-
ATPase

Parameter Value Conditions Reference

Apparent Kᵢ 0.1 µM
Gastric Mucosal

H+/K+-ATPase
[1]

IC₅₀ 0.034 µM

Isolated Rabbit

Gastric Glands ([¹⁴C]-

aminopyrine

accumulation)

[7]

Table 2: Comparative IC₅₀ Values of Various Proton
Pump Inhibitors

Compound IC₅₀ (µM)
Experimental
System

Reference

Lansoprazole 0.007
Isolated Rabbit

Gastric Glands
[7]

Omeprazole 0.012
Isolated Rabbit

Gastric Glands
[7]

Rabeprazole 0.018
Isolated Rabbit

Gastric Glands
[7]

Ro 18-5364 0.034
Isolated Rabbit

Gastric Glands
[7]

Pantoprazole 0.050
Isolated Rabbit

Gastric Glands
[7]

Experimental Protocols
Protocol 1: Preparation of H+/K+-ATPase Enriched
Gastric Microsomes
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This protocol describes the isolation of H+/K+-ATPase enriched vesicles from hog or rabbit

gastric mucosa, which serve as the enzyme source for the inhibition assay.

Materials:

Fresh hog or rabbit stomach

Homogenization Buffer: 250 mM Sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

Sucrose Solutions: 32% (w/v) and 40% (w/v) sucrose in 5 mM PIPES-Tris (pH 6.8)

Resuspension Buffer: 250 mM Sucrose, 5 mM PIPES-Tris (pH 6.8)

Dounce homogenizer

Refrigerated centrifuge and ultracentrifuge

Bradford assay reagents

Procedure:

Excise the stomach and wash the mucosal surface with ice-cold saline.

Gently scrape the gastric mucosa from the fundic region.

Homogenize the mucosal scrapings in ice-cold Homogenization Buffer.

Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to remove larger cellular

debris.

Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the

crude microsomes.

Resuspend the microsomal pellet in the Homogenization Buffer.

Layer the resuspended microsomes onto a discontinuous sucrose gradient (32% and 40%

sucrose solutions).

Centrifuge at 150,000 x g for 2 hours at 4°C.
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The H+/K+-ATPase enriched vesicles will be located at the interface of the 32% and 40%

sucrose layers.

Carefully collect this fraction, dilute with Resuspension Buffer, and pellet by centrifugation at

100,000 x g for 60 minutes at 4°C.

Resuspend the final pellet in a minimal volume of Resuspension Buffer, determine the

protein concentration using the Bradford assay, and store at -80°C in aliquots.

Protocol 2: In Vitro H+/K+-ATPase Inhibition Assay with
Ro 18-5364
This assay measures the activity of H+/K+-ATPase by quantifying the amount of inorganic

phosphate (Pi) released from the hydrolysis of ATP. The inhibitory effect of Ro 18-5364 is

determined by comparing the enzyme activity in its presence and absence.

Materials:

H+/K+-ATPase enriched gastric microsomes (from Protocol 1)

Ro 18-5364 stock solution (in DMSO)

Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂

ATP Solution: 2 mM ATP in Assay Buffer

KCl Solution: 20 mM KCl in Assay Buffer

Malachite Green Reagent:

Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.

Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.

Mix Solution A and Solution B in a 3:1 ratio just before use.

Phosphate Standard Solution (e.g., KH₂PO₄)
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96-well microplate and microplate reader

Procedure:

Part A: Acid Activation of Ro 18-5364 and Enzyme Inhibition

Prepare serial dilutions of Ro 18-5364 in an acidic buffer (e.g., 0.1 N HCl) to facilitate its

conversion to the active sulfenamide. The incubation time in the acidic buffer should be

optimized but is typically short (e.g., 10-20 minutes).

In a 96-well plate, add the following to each well:

50 µL of Assay Buffer

10 µL of the acid-activated Ro 18-5364 dilution or control (acidic buffer with DMSO).

20 µL of H+/K+-ATPase enriched microsomes (final concentration ~5-10 µ g/well ).

Pre-incubate the plate at 37°C for 30 minutes to allow the activated inhibitor to bind to the

enzyme.

Part B: Measurement of ATPase Activity

To initiate the enzymatic reaction, add 20 µL of a pre-warmed mixture of ATP and KCl

solutions to each well (final concentrations: ~0.4 mM ATP, ~4 mM KCl).

Incubate the plate at 37°C for 20-30 minutes.

To stop the reaction, add 50 µL of the Malachite Green Reagent to each well.

Allow the color to develop for 10-15 minutes at room temperature.

Measure the absorbance at 620-660 nm using a microplate reader.

Prepare a standard curve using the Phosphate Standard Solution to determine the amount

of Pi released.
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Calculate the percentage inhibition for each concentration of Ro 18-5364 relative to the

vehicle control and determine the IC₅₀ value.
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Caption: Signaling pathway of H+/K+-ATPase inhibition by Ro 18-5364.
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Caption: Experimental workflow for measuring H+/K+-ATPase inhibition.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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